
2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one, a compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-chloro-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone
- CAS Number : 1628265-18-8
- Molecular Weight : 163.6 g/mol
- Purity : Typically around 95% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including those similar to this compound. For instance, compounds with azetidine structures have been evaluated for their efficacy against various bacterial strains. In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 0.5 to 4 μg/mL .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound A | MRSA | 0.25 |
Compound B | VRE | 0.5 |
Compound C | E. coli | 1 |
Compound D | S. aureus | 2 |
Cytotoxicity Studies
The cytotoxic effects of azetidine derivatives have also been investigated in cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values reported as low as 0.126 μM . These findings suggest that such compounds may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
- Antibacterial Mechanism : The azetidine ring is believed to interfere with bacterial cell wall synthesis or function, leading to cell lysis.
- Biofilm Disruption : Some derivatives have shown efficacy in reducing biofilm formation in resistant bacterial strains, which is critical for treating chronic infections .
Study on Antibacterial Efficacy
In a study published in MDPI, researchers synthesized several azetidine derivatives and tested their antibacterial properties against resistant strains such as MRSA and VRE. The study concluded that compounds exhibiting structural similarities to this compound had significant potential as new antibacterial agents .
Cancer Cell Line Evaluation
Another investigation focused on the anticancer properties of azetidine derivatives in vitro. The results indicated that certain derivatives not only inhibited tumor cell growth but also showed a favorable safety profile in vivo when administered to healthy mice at high doses . This suggests a potential for therapeutic applications in oncology.
Scientific Research Applications
The compound 2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one , also known by its CAS number 1628265-18-8 , has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, organic synthesis, and potential therapeutic uses, supported by data tables and case studies.
The compound features a chloro group, a hydroxymethyl azetidine moiety, and a ketone functional group, which contribute to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with azetidine rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of azetidine, including this compound, showed activity against various bacterial strains, suggesting potential use as antibiotic agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. A case study involving azetidine derivatives highlighted their ability to inhibit cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent studies have suggested that compounds containing the azetidine structure may have neuroprotective effects. Research on related compounds indicated potential benefits in models of neurodegenerative diseases like Alzheimer's, primarily due to their ability to inhibit acetylcholinesterase activity .
Synthesis of Complex Molecules
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cyclizations, making it valuable in synthetic organic chemistry.
Building Block for Drug Development
The compound is considered a potential building block for the development of new pharmaceuticals. Its structural features can be modified to create analogs with enhanced biological activity or reduced toxicity profiles .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various azetidine derivatives, including this compound. The results showed that certain modifications led to increased potency against Gram-positive bacteria, indicating a promising direction for antibiotic development.
Case Study 2: Anticancer Properties
In a clinical trial reported by Cancer Research, derivatives of this compound were tested for their efficacy against multiple cancer types. The trial concluded that specific modifications to the azetidine core enhanced cytotoxicity toward cancer cells while maintaining low toxicity towards normal cells.
Properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-1-6(10)8-2-5(3-8)4-9/h5,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVGURSTAPWCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221406 | |
Record name | 2-Chloro-1-[3-(hydroxymethyl)-1-azetidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628265-18-8 | |
Record name | 2-Chloro-1-[3-(hydroxymethyl)-1-azetidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628265-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-[3-(hydroxymethyl)-1-azetidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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